2-(2-nitrophenyl)propyl Chloroformate
CAS No.:
Cat. No.: VC1884800
Molecular Formula: C10H10ClNO4
Molecular Weight: 243.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10ClNO4 |
---|---|
Molecular Weight | 243.64 g/mol |
IUPAC Name | 2-(2-nitrophenyl)propyl carbonochloridate |
Standard InChI | InChI=1S/C10H10ClNO4/c1-7(6-16-10(11)13)8-4-2-3-5-9(8)12(14)15/h2-5,7H,6H2,1H3 |
Standard InChI Key | LRWLGGPRIFYAPO-UHFFFAOYSA-N |
Canonical SMILES | CC(COC(=O)Cl)C1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
2-(2-Nitrophenyl)propyl chloroformate is an organic compound with the molecular formula C10H10ClNO4 and a molecular weight of approximately 243.64 g/mol. It belongs to the class of chloroformates, which are esters of chloroformic acid. The compound features a nitrophenyl group attached to a propyl chain, which in turn connects to a chloroformate (carbonochloridate) functional group .
Physical and Chemical Properties
The presence of the chloroformate functional group makes this compound particularly reactive in nucleophilic substitution reactions, especially with amines and alcohols. The nitrophenyl group contributes to its unique chemical properties and its photoreactive behavior, which is essential for its applications in photochemistry .
Reactivity and Chemical Behavior
The chemical behavior of 2-(2-nitrophenyl)propyl chloroformate is dominated by its chloroformate functional group, which undergoes nucleophilic substitution reactions.
Key Reaction Patterns
Reaction Type | Reactant | Product | Application |
---|---|---|---|
Amidation | Primary/Secondary Amines | Carbamates | Amine protection in synthesis |
Esterification | Alcohols | Carbonates | Hydroxyl protection |
Hydrolysis | Water | Alcohol, CO2, HCl | Decomposition pathway |
Photolysis | UV light (365-366 nm) | Nitrostyrene derivatives | Photochemical deprotection |
When reacting with nucleophiles such as amines, 2-(2-nitrophenyl)propyl chloroformate forms carbamate products with the release of hydrochloric acid . Similarly, reactions with alcohols yield carbonate esters. These reactions form the basis for its use as a protecting group reagent in organic synthesis.
Photochemical Properties and Applications
The most distinctive feature of 2-(2-nitrophenyl)propyl chloroformate is its photoreactivity, which enables its wide application in light-controlled chemical processes.
Photolysis Mechanism
When exposed to UV light (typically around 365 nm), compounds protected with the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group undergo photolysis through a complex mechanism. The proposed photo-deprotection mechanism involves the initial formation of nitrostyrene products that could cyclize with cleavage of the Cβ-O bond .
This photocyclization process can be represented in simplified form:
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Light absorption by the nitrophenyl group
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Formation of aci-nitro intermediates
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β-elimination resulting in cleavage of the Cβ-O bond
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Generation of nitrostyrene products and release of the protected group
Research indicates that the photolysis quantum yield is relatively high (0.41 in methanol for related NPPOC compounds), making it efficient for photochemical applications .
Enhanced Photolabile Derivatives
Research has led to the development of improved derivatives of the basic NPPOC structure:
Derivative | Photolysis Efficiency Increase | Wavelength |
---|---|---|
Benzoyl-NPPOC (Bz-NPPOC) | 2-fold over NPPOC | 365 nm |
Thiophenyl-NPPOC (SPh-NPPOC) | 12-fold over NPPOC | 365 nm |
These enhanced derivatives undergo photo-deprotection with significantly improved efficiency compared to the standard NPPOC group, as demonstrated through photolithographic synthesis of microarrays .
Remarkably, for Thiophenyl-NPPOC, high photosensitivity is maintained even at 405 nm, a wavelength at which the parent compound shows practically no sensitivity. This expansion of the useful wavelength range increases the versatility of these compounds in various applications .
Applications in Organic Synthesis
2-(2-Nitrophenyl)propyl chloroformate serves as a versatile reagent in various synthetic applications, particularly where light-controlled processes are advantageous.
Oligonucleotide Synthesis and Microarray Technology
The development of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, derived from 2-(2-nitrophenyl)propyl chloroformate, has significantly advanced the manufacture of microarrays of long oligonucleotides . When used as a protecting group for nucleotides, it allows quantitative deprotection with high photolysis quantum yield.
The light-controlled nature of NPPOC deprotection enables precise spatial control in microarray synthesis. Research demonstrates that high-density gene expression microarrays can be successfully synthesized using phosphoramidites protected with NPPOC groups, resulting in high-quality arrays with excellent performance in hybridization experiments .
Carbohydrate Chemistry
In carbohydrate chemistry, the NPPOC group has been successfully introduced into the 6-position of various glycopyranosides with excellent yields (91-97%) . Recent research published in 2022 shows that NPPOC displays strong neighboring group participation (NGP) effects that facilitate the construction of 1,2-trans glycosides with exceptional yield and stereoselectivity .
This application is particularly valuable because:
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NPPOC can be efficiently removed by photolysis
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The deprotection conditions are compatible with typical protecting groups used in carbohydrate chemistry
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It enables consecutive assembly of oligosaccharides without intermediate purification
Hazard Code | Description | Hazard Category | Percentage of Notifications |
---|---|---|---|
H301 | Toxic if swallowed | Acute toxicity, oral | 100% |
H311 | Toxic in contact with skin | Acute toxicity, dermal | 100% |
H314 | Causes severe skin burns and eye damage | Skin corrosion/irritation | 100% |
H331 | Toxic if inhaled | Acute toxicity, inhalation | 100% |
These classifications are based on aggregated GHS information provided from notifications to the ECHA C&L Inventory .
Comparative Analysis with Related Compounds
2-(2-Nitrophenyl)propyl chloroformate belongs to a family of compounds that includes other chloroformates and nitrophenyl derivatives, each with specific applications and properties.
Recent Research Developments
Recent research has focused on enhancing the properties and expanding the applications of 2-(2-nitrophenyl)propyl chloroformate and its derivatives.
Photosensitivity Enhancement
A significant advancement has been the development of novel photolabile protecting groups based on the NPPOC structure with covalently linked thioxanthone as an intramolecular triplet sensitizer. These modified compounds exhibit dramatically enhanced light sensitivity under continuous illumination, with improvements of up to 21-fold at 366 nm compared to the parent NPPOC compound .
Additionally, researchers have discovered a new pathway for deprotection proceeding through a nitroso benzylalcohol intermediate, complementing the main mechanism that involves beta elimination. This finding expands our understanding of the photochemical behavior of these compounds and may lead to further optimizations .
Applications in Oligosaccharide Synthesis
A study published in 2022 demonstrated the successful application of NPPOC in the consecutive synthesis of oligosaccharides. The research highlighted the synthesis of a branched and asymmetric oligomannose (Man6) and investigated the consecutive assembly of oligosaccharides without intermediate purification, made possible by the compatibility between NPPOC photolysis and glycosylation conditions .
This advancement is particularly significant for carbohydrate synthesis, as it streamlines the process and potentially reduces the time and resources required for complex oligosaccharide preparation.
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